4-hydroxy-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
4-hydroxy-N-(pyridin-3-ylmethyl)benzamide is an organic compound with the molecular formula C13H12N2O2. It is characterized by the presence of a hydroxyl group (-OH) attached to a benzamide structure, which is further linked to a pyridine ring through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(pyridin-3-ylmethyl)benzamide typically involves the reaction of 4-hydroxybenzoic acid with pyridine-3-methanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and optimized conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-N-pyridin-3-ylmethyl-benzamide.
Reduction: Formation of 4-hydroxy-N-pyridin-3-ylmethyl-benzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
4-hydroxy-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The hydroxyl group and the amide moiety play crucial roles in binding to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide: Similar structure with a chlorine atom at the 3-position of the benzene ring.
2-Hydroxy-N-pyridin-2-ylmethyl-benzamide: Hydroxyl group at the 2-position of the benzene ring.
3-Hydroxy-N-4-methylphenyl-benzamide: Hydroxyl group at the 3-position and a methyl group on the phenyl ring.
Uniqueness
4-hydroxy-N-(pyridin-3-ylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 4-position and the pyridine ring at the 3-position of the methylene bridge allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H12N2O2 |
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Molecular Weight |
228.25 g/mol |
IUPAC Name |
4-hydroxy-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C13H12N2O2/c16-12-5-3-11(4-6-12)13(17)15-9-10-2-1-7-14-8-10/h1-8,16H,9H2,(H,15,17) |
InChI Key |
UGJBBMBCGHHVCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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